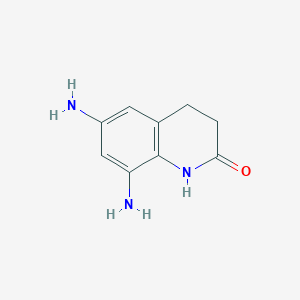

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651329-25-8 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6,8-diamino-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13) |

InChI Key |

IVJANXLZNTVIIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)N |

Origin of Product |

United States |

Derivatization Strategies and Synthetic Modifications of 6,8 Diamino 3,4 Dihydroquinolin 2 1h One Scaffolds

Functionalization at the Amino Groups (Positions 6 and 8)

The presence of two nucleophilic amino groups on the aromatic ring is a key feature for derivatization. These groups can undergo a variety of reactions, allowing for the introduction of diverse functionalities to modulate the scaffold's physicochemical and pharmacological properties. The relative reactivity of the C6 and C8 amino groups may differ due to steric and electronic effects, potentially enabling selective functionalization under controlled conditions.

Acylation of the amino groups at positions 6 and 8 is a straightforward method to introduce amide functionalities. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Alternatively, carboxylic acids can be coupled directly to the amino groups using standard peptide coupling agents. These reactions convert the basic amino groups into neutral amides, which can alter solubility, membrane permeability, and receptor-binding interactions by serving as hydrogen bond donors and acceptors.

Table 1: Potential Acylation Reactions

| Acylating Agent | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Acetyl Chloride | Triethylamine, Dichloromethane | Acetamide |

| Benzoyl Anhydride (B1165640) | Pyridine, 0°C to RT | Benzamide |

| Carboxylic Acid | HBTU, DIPEA, DMF | Carboxamide |

N-alkylation of the 6- and 8-amino groups introduces secondary or tertiary amines, which can significantly alter the basicity and lipophilicity of the parent molecule. Direct alkylation can be performed using alkyl halides, though this method carries the risk of over-alkylation, yielding a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, where the diamino scaffold is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary or tertiary amines. This method is generally high-yielding and minimizes the formation of side products.

The nucleophilic amino groups are ideal handles for the formation of peptide conjugates. By creating an amide linkage between the dihydroquinolinone scaffold and an amino acid or peptide sequence, researchers can develop targeted drug delivery systems or molecules with novel biological activities. The synthesis is achieved using standard solid-phase or solution-phase peptide coupling protocols. bachem.comsigmaaldrich.com A protected amino acid is activated with a coupling reagent and then reacted with one of the amino groups on the dihydroquinolinone scaffold. bachem.com Reagents like HBTU, HATU, and PyBOP are highly efficient for this purpose, promoting rapid amide bond formation with minimal racemization. sigmaaldrich.compeptide.com Carbonyldiimidazole (CDI) is another reagent noted for its utility in coupling fragments. peptide.com

Table 2: Common Peptide Coupling Reagents

| Reagent | Full Name | Key Features |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, popular for routine synthesis, low racemization. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, effective for sterically hindered couplings. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms less hazardous byproducts than BOP, rapid reactions. peptide.com |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Causes very little racemization, useful for sensitive amino acids. peptide.com |

Modifications of the Quinolone Lactam Ring

The lactam moiety within the 3,4-dihydroquinolin-2(1H)-one structure offers additional sites for modification. The lactam nitrogen (N1) can be functionalized, and the adjacent methylene (B1212753) (C3) and carbonyl (C2) groups can also be targeted for chemical transformation. While the six-membered lactam is relatively stable compared to strained rings like β-lactams, it still possesses unique reactivity. youtube.comnih.govnih.govmdpi.com

Potential modifications include:

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a strong base (e.g., sodium hydride) and subsequently reacted with an electrophile like an alkyl or aryl halide to install a substituent at the N1 position.

α-Functionalization: The C3 position, being alpha to the carbonyl group, can potentially be functionalized. This could involve deprotonation to form an enolate, followed by reaction with various electrophiles.

Carbonyl Group Reactions: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like borane (B79455) or converted to a thio-lactam using reagents such as Lawesson's reagent.

Ring Opening: Under harsh hydrolytic conditions (strong acid or base), the lactam ring can be opened to yield the corresponding amino acid derivative, although this is more of a degradation pathway than a derivatization strategy.

Structural Elaboration of the Phenyl Ring for Substituted Analogs

The benzene (B151609) portion of the dihydroquinolinone scaffold can be further functionalized through electrophilic aromatic substitution. The existing 6,8-diamino groups are powerful ortho- and para-directing activators, meaning that incoming electrophiles will preferentially add to the C5 and C7 positions. However, the high reactivity of the ring and the basicity of the amino groups necessitate careful selection of reaction conditions, often requiring protection of the amines (e.g., as acetamides) prior to substitution.

Synthetic strategies for creating substituted analogs include:

Halogenation: Introduction of bromine or chlorine at the C5 or C7 positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: While direct nitration can be complicated by the acid-sensitive amino groups, it may be possible on a protected derivative.

Synthesis from Substituted Precursors: A more versatile approach involves building the dihydroquinolinone ring from already substituted anilines or other aromatic precursors. nih.govorganic-chemistry.org For instance, a Friedel-Crafts acylation or a Heck reaction on a suitably protected and substituted aniline (B41778) could be used to build the carbon framework before the final cyclization step to form the lactam ring. mdpi.com This approach allows for the introduction of a wide variety of substituents onto the phenyl ring that might not be compatible with the conditions of direct electrophilic substitution. researchgate.netresearchgate.netrsc.org

Hybrid and Chimeric Compound Design Incorporating the Dihydroquinolinone Moiety

Molecular hybridization involves covalently linking two or more pharmacophores to create a single chimeric molecule with the potential for improved affinity, dual activity, or an enhanced therapeutic profile. mdpi.com The 6,8-diamino-3,4-dihydroquinolin-2(1H)-one scaffold is an excellent platform for this approach, as its amino groups provide convenient attachment points for other bioactive moieties. researchgate.net

The design of such hybrids often involves linking the dihydroquinolinone core to another scaffold known for a particular biological activity. mdpi.commdpi.com For example, a linker could be attached to the C6 or C8 amino group, connecting it to a pharmacophore known to inhibit a specific enzyme or receptor. This strategy has been explored with related quinoline (B57606) and quinolinedione structures. mdpi.com

Table 3: Examples of Hybrid Design Strategies Based on Analogous Scaffolds

| Dihydroquinolinone Moiety | Linked Pharmacophore | Potential Rationale | Reference Analogy |

|---|---|---|---|

| Acts as a core scaffold | Naphthoquinone | Combining cytotoxic or redox-active agents. | mdpi.com |

| Provides structural rigidity | 4-Aza-podophyllotoxin | Combining tubulin polymerization inhibitors. | mdpi.com |

| Serves as a versatile building block | Emodin (anthraquinone) | Combining antiviral or anti-inflammatory agents. | researchgate.net |

Strategies for Enhancing Synthetic Yields and Selectivity in the Derivatization of this compound Scaffolds

The synthesis of the this compound scaffold and its derivatives is a nuanced process where the yield and selectivity are contingent on a variety of factors. While specific studies on the optimization of this compound synthesis are not extensively documented, the broader literature on dihydroquinolin-2(1H)-one synthesis provides valuable insights into strategies for enhancing reaction outcomes. These strategies often revolve around the choice of catalyst, the nature of substituents on the starting materials, and the optimization of reaction conditions.

The presence of two amino groups on the aniline-derived portion of the scaffold introduces a high degree of electron density, which can significantly influence the reactivity of the substrate and the stability of intermediates. Research on related structures indicates that electron-donating groups on the aniline ring can impact reaction yields, sometimes necessitating tailored approaches to achieve desired outcomes. For instance, in some synthetic routes, substrates with electron-donating substituents have been observed to produce higher yields compared to those with electron-withdrawing groups. mdpi.comresearchgate.net Conversely, other methodologies have reported that strong electron-donating groups can lead to the formation of by-products or lower yields if the reaction conditions are not finely tuned. mdpi.comnih.gov

Key strategies to enhance yield and selectivity in the synthesis of dihydroquinolinone scaffolds, which could be applicable to the 6,8-diamino derivative, include catalyst selection, solvent optimization, and the use of specific oxidants or additives.

Catalyst and Reagent Selection

The choice of catalyst is paramount in directing the cyclization to form the dihydroquinolinone core. Various metal catalysts have been employed for the synthesis of the general dihydroquinolin-2(1H)-one scaffold, each with its own set of advantages.

Table 1: Influence of Catalytic Systems on Dihydroquinolinone Synthesis

| Catalyst System | Reaction Type | Key Findings |

| Silver-based Catalysts | Radical addition/cyclization | Silver-catalyzed protocols have been shown to be effective in the synthesis of substituted dihydroquinolinones. mdpi.com |

| Palladium-based Catalysts | Oxidative arylalkylation | Palladium catalysis can be used to construct substituted dihydroquinolin-2(1H)-ones. mdpi.com |

| **Lewis Acids (e.g., BF₃·OEt₂) ** | Electrophilic sulfenylation and cyclization | Lewis acids can promote the cyclization of N-arylcinnamamides to form cis-4-aryl-3-arylthio-substituted dihydroquinolinones with high stereoselectivity. mdpi.com |

For substrates with highly activating amino groups, milder catalytic systems may be required to prevent over-reaction or the formation of undesired side products. The basicity of the amino groups can also interfere with certain catalysts, necessitating the use of catalyst systems that are tolerant to basic functionalities or the protection of the amino groups prior to cyclization.

Solvent and Additive Effects

The reaction medium and the presence of additives can have a profound effect on both the yield and selectivity of dihydroquinolinone synthesis.

Table 2: Effect of Solvents and Additives on Reaction Outcomes

| Solvent/Additive | Impact on Reaction | Example |

| DCE (1,2-Dichloroethane) | Optimized Solvent | In some radical-mediated cyclizations, DCE has been found to provide the best results compared to other solvents like DMF, CH₃CN, and EtOH. mdpi.com |

| K₂S₂O₈ | Oxidant | Used as an oxidant in metal-free tandem cyclization reactions. mdpi.com |

| TBAB (Tetrabutylammonium bromide) | Phase-Transfer Catalyst | Employed as a catalyst in certain radical cyclization reactions. mdpi.com |

The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species and reaction intermediates. For the synthesis of the highly polar this compound, the choice of solvent will be critical to ensure all components remain in solution and can interact effectively.

Substituent Effects and Stereoselectivity

The electronic nature of the substituents on the starting materials plays a crucial role in determining the reaction's success and selectivity. In the context of this compound, the two amino groups are strong electron-donating groups. Studies on related systems have shown that N-arylcinnamamides with electron-donating substituents on the aniline ring can lead to higher yields in certain reactions. researchgate.net For example, anilines with electron-donating groups have been shown to give good to excellent yields in some multi-component reactions to form dihydroquinoline derivatives. nih.gov

Furthermore, many synthetic strategies for dihydroquinolinones result in the formation of new stereocenters. Achieving high diastereoselectivity is often a key challenge. For instance, some radical addition/cyclization reactions have been shown to produce trans-3,4-disubstituted dihydroquinolinones with excellent diastereoselectivity. mdpi.com The inherent stereochemical preferences of the cyclization reaction can sometimes be modulated by the choice of catalyst, solvent, and temperature.

Biological Activities and Mechanistic Investigations of 6,8 Diamino 3,4 Dihydroquinolin 2 1h One Analogs

Cellular Mechanisms of Action

Induction of Apoptosis

Several dihydroquinolinone analogs have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for anticancer drug development. nih.gov Apoptosis is a regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov

One notable quinolone analog, 2-phenyl-4-quinolone, has been shown to induce apoptosis in various cancer cell lines. nih.gov The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.com For example, some tetrahydroquinolinone derivatives induce apoptosis through both intrinsic and extrinsic pathways, leading to the activation of caspase-3 and caspase-7. nih.gov The intrinsic pathway is often characterized by the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which is regulated by the Bcl-2 family of proteins. nih.govmdpi.com

Furthermore, dihydroisoquinolinone derivatives have been found to trigger apoptosis in hematological cancer cells by inhibiting key survival proteins like c-MYC and MCL-1. nih.gov The pro-apoptotic effects can also be mediated by an increase in the Bax/Bcl-2 ratio and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com

Table 3: Apoptotic Effects of Dihydroquinolinone Analogs in Cancer Cells

| Compound Class | Cancer Cell Line | Key Apoptotic Events | Reference |

| Tetrahydroquinolinone derivatives | A549 (Lung) | Activation of caspase-3 and -7, involvement of intrinsic and extrinsic pathways. | nih.gov |

| 2-Phenyl-4-quinolone | Various | G2/M arrest, caspase activation, Mcl-1 cleavage, Bcl-2 phosphorylation. | nih.gov |

| Dihydroisoquinolinone derivative 14 | Hematological cancer cells | Inhibition of c-MYC and MCL-1, induction of apoptosis. | nih.gov |

| Dihydroquinazolinone derivatives | HepG-2, MCF-7 | Increased early apoptosis, caspase-3 activation, cell cycle arrest at G2/M. | bue.edu.eg |

Inhibition of Protein Phosphorylation

The ability of dihydroquinolinone analogs to inhibit protein phosphorylation is a significant aspect of their mechanism of action. Protein kinases are enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates numerous cellular processes, including signal transduction, cell cycle progression, and proliferation. nih.govmdpi.com Dysregulation of protein kinase activity is frequently observed in cancer, making them important therapeutic targets. mdpi.com

Quinoline-based molecules have been developed as potent inhibitors of various protein kinases. researchgate.net For example, dihydroquinolinone derivatives have been identified as inhibitors of p38 MAP kinase. researchgate.net Modifications to the dihydroquinolinone scaffold can lead to enhanced inhibitory activity against this kinase. researchgate.net

Furthermore, dihydroisoquinolinone derivatives have been discovered as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. nih.gov Inhibition of CDK9 by these compounds leads to the suppression of downstream targets and induces apoptosis in cancer cells. nih.gov Other quinoline (B57606) derivatives have been shown to inhibit DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response pathway. nih.gov

Table 4: Protein Kinase Inhibition by Dihydroquinolinone Analogs

| Compound Class | Target Kinase | IC50/Ki | Reference |

| Dihydroquinolinone derivatives | p38 MAP Kinase | Potent inhibition reported | researchgate.net |

| Dihydroisoquinolinone derivative 14 | CDK9 | Potent inhibition reported | nih.gov |

| Dihydroquinoxalin-2(1H)-one derivative 54 | BRD4 | Potent inhibition reported | nih.gov |

| Quinoline derivatives | EGFR, VEGFR-2 | nM range | mdpi.com |

Impact on Reactive Oxygen Species (ROS) Levels

The modulation of intracellular reactive oxygen species (ROS) levels is another important biological activity of dihydroquinolinone analogs. ROS are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules, while at high levels, they can cause oxidative stress, leading to cellular damage. nih.gov

Some dihydroquinolinone derivatives exhibit antioxidant properties by scavenging ROS and suppressing their formation. nih.gov This can protect cells from oxidative damage. For instance, a high-affinity D2/D3 agonist, D-512, was found to reduce intracellular ROS levels induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a dose-dependent manner. researchgate.net This suggests a neuroprotective potential for such compounds by mitigating oxidative stress. researchgate.net Similarly, the flavonoid quercetin, which shares some structural similarities with certain quinolinone analogs, has been shown to reduce intracellular ROS levels in hepatocellular carcinoma cells, contributing to its antiproliferative effect. nih.gov

Conversely, some compounds can induce an increase in intracellular ROS levels, which can trigger cell death pathways such as apoptosis. For example, the chalcone (B49325) derivative DML6 was found to increase ROS levels in cervical cancer cells, leading to a collapse in mitochondrial membrane potential and subsequent apoptosis. mdpi.com The ability of dihydroethidine (DHE) and its analogs to become fluorescent upon oxidation by ROS is a commonly used method to detect intracellular ROS generation. nih.gov

Table 5: Effects of Dihydroquinolinone Analogs and Related Compounds on ROS Levels

| Compound | Cell Line | Effect on ROS Levels | Method of Detection | Reference |

| D-512 | PC12 | Reduction of 6-OHDA-induced ROS | DCFH-DA assay | researchgate.net |

| Quercetin | HepG2 | Reduction | Not specified | nih.gov |

| DML6 | OV2008 (Cervical cancer) | Increase | Not specified | mdpi.com |

| Pyocyanin | A549 | Induction | DCFH2 oxidation | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway)

Dihydroquinolinone analogs can exert their biological effects by modulating various cellular signaling pathways that are critical for cell growth, survival, and death. The mitogen-activated protein kinase (MAPK) pathway is one such key signaling cascade that is often dysregulated in diseases like cancer.

Research has shown that quinolinone and dihydroquinolinone derivatives can act as inhibitors of the p38 MAP kinase, a component of the MAPK pathway. researchgate.net The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and apoptosis. researchgate.net

In addition to the MAPK pathway, other signaling pathways are also targeted by these compounds. For example, the bioactive compound thymoquinone (B1682898) has been shown to modulate key molecular pathways such as PI3K/AKT/mTOR, NF-κB, and STAT3 in colorectal cancer cells, leading to the induction of apoptosis and inhibition of metastasis. nih.gov A quinolone analog has been reported to induce apoptosis through Cdk1-involved signaling pathways. nih.gov Furthermore, quinoline derivatives have been developed as inhibitors of the PI3K/AkT/mTOR pathway, with some molecules currently in clinical trials. nih.gov The ability to modulate these intricate signaling networks underscores the therapeutic potential of dihydroquinolinone analogs in various diseases.

Table 6: Modulation of Cellular Signaling Pathways by Dihydroquinolinone Analogs and Related Compounds

| Compound Class/Compound | Modulated Pathway | Effect | Cell Type | Reference |

| Dihydroquinolinone derivatives | p38 MAP Kinase | Inhibition | Not specified | researchgate.net |

| Thymoquinone | PI3K/AKT/mTOR, NF-κB, STAT3, MAPK | Modulation | Colorectal cancer cells | nih.gov |

| 2-Phenyl-4-quinolone | Cdk1-involved signaling | Induction of apoptosis | Cancer cells | nih.gov |

| Quinoline derivatives | PI3K/AkT/mTOR | Inhibition | Not specified | nih.gov |

Preclinical Pharmacological Studies (In Vivo Animal Models)

Preclinical evaluation in live animal models is a critical step in drug discovery, providing essential insights into the potential therapeutic efficacy and central nervous system activity of new chemical entities. For analogs of 3,4-dihydroquinolin-2(1H)-one, various in vivo studies have been conducted to assess their pharmacological profile, particularly focusing on their effects on the central nervous system and cardiovascular system.

A series of 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones were synthesized and evaluated for their antidepressant activity using established rodent models of depression. researchgate.netnih.gov The Forced Swimming Test (FST) and the Tail Suspension Test (TST) were employed to screen for potential antidepressant-like effects. researchgate.net

In the FST, several compounds demonstrated notable efficacy. researchgate.netnih.gov Specifically, compounds 5i , 5j , 5m , and 5n produced significant reductions in the duration of immobility at a 50 mg/kg dose, with an efficacy that surpassed the reference drug, fluoxetine (B1211875). researchgate.net Further investigation in the TST showed that compound 5i was more effective than fluoxetine in reducing immobility time. researchgate.net To ensure that the observed antidepressant-like effects were not due to a general increase in motor activity, an open-field test was conducted, which confirmed the genuine antidepressant profile of compound 5i . researchgate.net

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| 5i | Forced Swimming Test (FST) | Significant reduction in immobility; more potent than fluoxetine. | researchgate.net |

| 5i | Tail Suspension Test (TST) | Greater efficacy than fluoxetine. | researchgate.net |

| 5j | Forced Swimming Test (FST) | Significant reduction in immobility; more potent than fluoxetine. | researchgate.net |

| 5m | Forced Swimming Test (FST) | Significant reduction in immobility; more potent than fluoxetine. | researchgate.net |

| 5n | Forced Swimming Test (FST) | Significant reduction in immobility; more potent than fluoxetine. | researchgate.net |

The 3,4-dihydroquinolin-2(1H)-one scaffold is recognized as a promising structure for developing compounds with antiseizure activity. researchgate.netnih.gov Various analogs have been screened for anticonvulsant properties using the maximal electroshock seizure (MES) model, a standard test for identifying agents that prevent seizure spread. nih.govresearchgate.netnih.gov

In one study, a series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones were assessed for their ability to protect against MES-induced seizures. nih.gov This screening identified three compounds—2h , 4a , and 4b —as having notable antiseizure activity. nih.govmdpi.com Further investigation suggested that the anticonvulsant effect of compound 4a might be mediated through its antagonism of the H3 receptor, as its anti-MES activity was nullified when co-administered with an H3R agonist. nih.gov

Another series of triazole-containing quinolinones also demonstrated protective effects in the MES test. researchgate.netnih.gov Compounds 5c and 5d showed a moderate level of anticonvulsant activity, affording 100% protection to the animals at a dose of 100 mg/kg. researchgate.net Importantly, none of the synthesized compounds in this series exhibited neurotoxicity in the rotarod test at this dose. researchgate.net A related study found that compounds 3c , 3f , and 3g also possessed antiseizure activity in the MES model, with ED₅₀ values of 63.4, 78.9, and 84.9 mg/kg, respectively. nih.gov

| Compound Series | Active Compounds | Key Finding | Reference |

|---|---|---|---|

| 6-Aminoalkoxy derivatives | 2h, 4a, 4b | Demonstrated antiseizure activity in the MES screen. | nih.gov |

| Triazole-containing derivatives | 5c, 5d | Provided 100% protection at a 100 mg/kg dose with no neurotoxicity. | researchgate.net |

| Triazole-containing derivatives | 3c, 3f, 3g | Showed dose-dependent antiseizure activity. | nih.gov |

The therapeutic potential of 3,4-dihydroquinolin-2(1H)-one analogs extends to the cardiovascular system. A study focusing on 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones investigated their effects on blood pressure and heart rate in conscious spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension. nih.gov

The oral administration of several compounds from this series resulted in significant effects on blood pressure and heart rate. nih.gov Notably, compounds 7e , 9e , 13a , 13d , 18 , 20 , 21 , and 23 were identified as having significant cardiovascular activity in this in vivo model. nih.gov Compound 7e was also found to be orally bioavailable with a long duration of action. nih.gov These findings highlight the potential of this chemical class in the development of new antihypertensive agents. nih.gov

| Compound | Key Finding | Reference |

|---|---|---|

| 7e | Significant blood pressure and heart rate effects; orally bioavailable with long duration of action. | nih.gov |

| 9e | Significant blood pressure and heart rate effects observed. | nih.gov |

| 13a | Significant blood pressure and heart rate effects observed. | nih.gov |

| 13d | Significant blood pressure and heart rate effects observed. | nih.gov |

| 18 | Significant blood pressure and heart rate effects observed. | nih.gov |

| 20 | Significant blood pressure and heart rate effects observed. | nih.gov |

| 21 | Significant blood pressure and heart rate effects observed. | nih.gov |

| 23 | Significant blood pressure and heart rate effects observed. | nih.gov |

Structure Activity Relationship Sar Studies for 6,8 Diamino 3,4 Dihydroquinolin 2 1h One Analogs

Impact of Substituents on Biological Activity

The biological activity of quinolinone-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring system. In the context of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one , a systematic investigation into the impact of various substituents would be crucial for optimizing its therapeutic potential.

A hypothetical SAR study would involve the synthesis and biological evaluation of a library of analogs with modifications at various positions. Key areas of investigation would include:

Substitutions on the Amino Groups: The effect of alkylation, acylation, or sulfonylation of the 6- and 8-amino groups would provide insights into the necessity of free amino groups for activity. For instance, converting the primary amines to secondary or tertiary amines, or to amides or sulfonamides, would modulate their hydrogen bonding capacity and basicity.

Modifications at the N1-Position: Introduction of various alkyl and aryl groups at the N1-position of the lactam ring could influence the compound's pharmacokinetic properties and its interaction with the target protein.

Substitutions on the Dihydro-portion (Positions 3 and 4): The introduction of substituents at the C3 and C4 positions of the dihydropyridinone ring could impact the molecule's conformation and introduce new interaction points with a biological target.

A data table, such as the one hypothetically presented below, would be essential for systematically capturing and comparing the biological activities of these analogs.

| Compound ID | R1 | R6 | R8 | Biological Activity (e.g., IC50 in µM) |

| Parent | H | NH2 | NH2 | To be determined |

| 1a | CH3 | NH2 | NH2 | To be determined |

| 1b | Ph | NH2 | NH2 | To be determined |

| 2a | H | NH(CH3) | NH2 | To be determined |

| 2b | H | N(CH3)2 | NH2 | To be determined |

| 3a | H | NH(C(O)CH3) | NH2 | To be determined |

Role of Diamino Functionality at Positions 6 and 8

The presence of two amino groups at positions 6 and 8 is a defining feature of This compound . Understanding the precise role of this diamino functionality is paramount. It is plausible that these groups are critical for establishing key hydrogen bond interactions with a biological target, such as the hinge region of a kinase.

| Compound | Substitution Pattern | Rationale | Expected Impact on Activity |

| Parent | 6,8-Diamino | Baseline | - |

| 4a | 6-Amino | Isolate the effect of the 6-amino group | Potential decrease in potency if both are required |

| 4b | 8-Amino | Isolate the effect of the 8-amino group | Potential decrease in potency if both are required |

| 4c | Unsubstituted | Determine the contribution of the quinolinone core | Significant loss of activity expected |

| 4d | 6-Nitro, 8-Amino | Evaluate the effect of an electron-withdrawing group | Altered electronic properties and binding |

Influence of Aromatic and Aliphatic Moiety Modifications on Potency and Selectivity

The This compound scaffold can be conceptually divided into an aromatic portion (the benzene (B151609) ring) and an aliphatic portion (the dihydropyridinone ring). Modifications to both of these moieties would likely have a profound impact on potency and selectivity.

Aromatic Moiety Modifications: The introduction of various substituents on the phenyl ring (at positions 5 and 7) could modulate the electronic properties of the molecule and introduce new interactions with the target. For example, the addition of electron-donating or electron-withdrawing groups could influence the pKa of the amino groups.

Aliphatic Moiety Modifications: Altering the structure of the dihydropyridinone ring, for instance, by introducing unsaturation to form a quinolin-2(1H)-one, or by expanding or contracting the ring, would significantly change the three-dimensional shape of the molecule and its conformational flexibility.

A systematic exploration of these modifications would be necessary to delineate their effects on biological activity.

Stereochemical Considerations in SAR

For analogs of This compound that possess a chiral center, for example, through substitution at the C3 or C4 position, stereochemistry would be a critical factor in determining biological activity. The differential binding of enantiomers to a chiral biological target is a well-established principle in medicinal chemistry.

Should a chiral analog be identified as a potent hit, the synthesis and evaluation of the individual enantiomers would be essential. It is highly probable that one enantiomer would exhibit significantly greater potency than the other, providing valuable information about the three-dimensional requirements of the binding site. For instance, if a methyl group were introduced at the C3 position, the (R)- and (S)-enantiomers would need to be separated and their activities individually assessed. This would clarify the optimal spatial arrangement of the substituent for target engagement.

Computational Modeling and Chemoinformatics of 6,8 Diamino 3,4 Dihydroquinolin 2 1h One and Analogs

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the quinolinone and dihydroquinolinone core, this method is instrumental in identifying potential protein targets and elucidating binding modes.

In studies involving analogs, such as 3,4-dihydroquinolin-2(1H)-one derivatives, molecular docking has been successfully used to predict interactions with key biological targets like the VEGFR2 kinase, which is implicated in glioblastoma multiforme. nih.govnih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds and π-interactions, between the ligand and specific amino acid residues within the target's active site. nih.gov For example, docking studies of quinoline (B57606) derivatives with the HIV-Reverse Transcriptase protein have identified key interactions with residues like Lys101, Lys103, and Tyr188. nih.gov Similarly, research on diphenylquinoxaline-6-carbohydrazide hybrids, which share structural similarities, used docking to demonstrate how these molecules fit within the α-glucosidase binding pocket, predicting binding energies and interaction patterns. longdom.org For 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one, docking simulations would be a primary step to screen a library of potential protein targets, predicting binding affinities and poses, thereby prioritizing targets for further experimental validation.

Table 1: Example of Molecular Docking Data for Quinolinone Analogs Note: This table is illustrative and based on findings for analogous compounds, not this compound itself.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one Analogs | VEGFR2 Kinase | Strong (specific values vary) | Not specified | nih.gov |

| Quinoline Derivatives | HIV-Reverse Transcriptase | Strong (specific values vary) | Lys101, Lys103, Tyr188, Tyr318 | nih.gov |

| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | -2.207 to -5.802 | Not specified | longdom.org |

| Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | High scores (specific values vary) | Asp555, Phe538, Glu559 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For quinolinone-based compounds, QSAR studies have been pivotal in identifying the key molecular descriptors that govern their therapeutic effects. vulcanchem.com

A typical QSAR study involves calculating a wide range of molecular descriptors—such as electronic, steric, and hydrophobic properties—and correlating them with experimentally determined biological activity. In research on quinolinone-based thiosemicarbazones as antituberculosis agents, a QSAR model revealed that van der Waals volume, electron density, and electronegativity were crucial for activity. vulcanchem.com The model showed that electron-withdrawing groups like chloro and bromo increased activity, while electron-donating methyl groups decreased it. vulcanchem.com Such models are validated statistically to ensure their predictive power. researchgate.netvulcanchem.com For this compound, a QSAR model could be developed by synthesizing a series of analogs with varied substituents and testing their activity, thereby guiding the design of more potent derivatives.

Table 2: Key Molecular Descriptors in QSAR Models for Quinoline-based Analogs

| Descriptor Type | Specific Descriptor | Impact on Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| Electronic | Electronegativity | Influential | Quinolinone-based thiosemicarbazones | vulcanchem.com |

| Electronic | Electron Density | Influential | Quinolinone-based thiosemicarbazones | vulcanchem.com |

| Steric/Topological | Van der Waals Volume | Influential | Quinolinone-based thiosemicarbazones | vulcanchem.com |

| Global Reactivity | Electrophilicity Index | Strong correlation | 5,8-quinolinequinone derivatives | mdpi.com |

| Electronic | Dipole Moment | Influential | 5,8-quinolinequinone derivatives | mdpi.com |

| Hydrophobicity | Lipophilicity (logP) | Influential | 1,3-thiazole derivatives | genexplain.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. youtube.com By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies. researchgate.net

For analogs of this compound, MD simulations have been used to validate docking results. In a study on 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2, MD simulations confirmed the stability of the strong interactions predicted by docking. nih.gov Similarly, MD simulations of a quinoline derivative complexed with HIV-Reverse Transcriptase showed conformational stability comparable to a reference inhibitor, supporting its potential inhibitory action. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to ensure the complex remains stable throughout the simulation period, providing a higher level of confidence in the predicted binding mode. youtube.com

Prediction of Pharmacological Activity Spectra (e.g., PASS program)

Chemoinformatics tools like PASS (Prediction of Activity Spectra for Substances) are used to predict a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. nih.gov The PASS program analyzes the 2D structure of a new compound and provides a list of potential biological activities, including pharmacological effects and mechanisms of action, each with a calculated probability of being active (Pa) and inactive (Pi). nih.govnih.gov

This approach works on the principle that a compound's biological activity is intrinsically linked to its structure. nih.gov For a novel compound like this compound, PASS can generate a predicted biological activity spectrum even before the compound is synthesized. This allows for the early identification of its most probable therapeutic applications and potential side effects. nih.gov The average accuracy of PASS prediction is reported to be around 95%, making it a valuable tool for drug repurposing and for guiding initial research efforts toward the most promising biological targets. However, it is important to note that these predictions are probabilistic and require experimental validation. nih.gov

Homology Modeling in Target Identification

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR), homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a suitable template protein with a known structure that has a significant sequence identity to the target protein. oup.com

The steps include template selection, sequence alignment, model building, and subsequent refinement and validation of the model's quality, often using tools like a Ramachandran plot. For a compound such as this compound, homology modeling is crucial when a potential protein target lacks an experimental structure in the Protein Data Bank (PDB). By building a model of the target, researchers can then perform molecular docking simulations to investigate how the compound might bind, providing a structural basis for inhibitor design even in the absence of a crystal structure. oup.com

Analysis of Binding Pockets and Key Interacting Residues

A detailed analysis of the target protein's binding pocket is essential for structure-based drug design. A binding pocket is a cavity on the surface of a protein where a ligand can bind. Computational tools can identify these pockets and characterize their physicochemical properties, such as volume, hydrophobicity, and buriedness. Understanding these features helps in designing ligands that are complementary in shape and chemical nature to the pocket.

Molecular docking studies on quinolinone analogs provide specific examples of key interacting residues. For instance, in the development of tetrahydroquinoline derivatives as LSD1 inhibitors, docking revealed important hydrogen bond interactions with residues Asp555, Phe538, and Glu559 within the binding pocket, which were crucial for binding stability. researchgate.net Similarly, studies on 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2 kinase highlighted the importance of interactions with specific residues in the kinase's binding site. nih.gov For this compound, the two amino groups at positions 6 and 8 would be expected to serve as key hydrogen bond donors, and identifying complementary residues in a target's binding pocket would be a primary goal of this analysis.

Theoretical Identification and Characterization of Molecular Structures (e.g., DFT methods)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties, including optimized geometry, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule.

For quinoline derivatives, DFT analysis has been used to assess binding affinity and reactivity. nih.gov For instance, in a study of 5,8-quinolinequinone derivatives, DFT calculations were used to determine electronic and global reactivity parameters, which were then correlated with biological activity in a QSAR model. mdpi.com By applying DFT methods to this compound, researchers can gain a deeper understanding of its electronic properties, which in turn informs predictions about its reactivity, stability, and potential interactions with biological targets.

Metabolic Studies of Dihydroquinolin 2 1h One Compounds in Animal Models

Identification of Metabolic Pathways

The metabolism of a drug candidate is typically categorized into Phase I and Phase II reactions, which serve to increase the polarity of the compound and facilitate its excretion. nih.govlongdom.org For a compound such as 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one, several metabolic pathways can be postulated based on its chemical structure, which features aromatic amine groups and a lactam moiety within a dihydroquinolinone scaffold.

Phase I Metabolism: These reactions introduce or expose functional groups and are primarily mediated by the cytochrome P450 (CYP) enzyme system located in the liver and other tissues. nih.govijpcbs.com For this compound, the following Phase I reactions are anticipated:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring is a common metabolic route. This can occur at various positions on the benzene (B151609) ring portion of the quinolinone structure.

N-Oxidation: The exocyclic amino groups are susceptible to oxidation, which can lead to the formation of hydroxylamine (B1172632) and nitroso derivatives. nih.gov This pathway is a significant route for the metabolic activation of many aromatic amines. nih.gov

Oxidation of the Dihydropyridinone Ring: The aliphatic part of the dihydroquinolinone ring can also be a site for oxidation, potentially leading to the formation of additional hydroxylated metabolites.

Phase II Metabolism: Following Phase I reactions, the modified compound or the parent drug itself can undergo conjugation with endogenous molecules, which further increases water solubility and aids in elimination. longdom.orgijpcbs.com Key Phase II pathways include:

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl or amine functionalities. longdom.orgnih.gov The hydroxylated metabolites and the primary amino groups of this compound would be prime candidates for glucuronide conjugation.

Sulfation: The transfer of a sulfonate group to hydroxyl or amino groups, catalyzed by sulfotransferases, is another important conjugation reaction. longdom.org

Acetylation: The primary amino groups can undergo acetylation, a reaction catalyzed by N-acetyltransferases (NATs). nih.gov

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)

In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo metabolic clearance of a compound. researchgate.netnuvisan.com These assays typically utilize liver subcellular fractions, such as microsomes, which are rich in Phase I enzymes like CYPs. wuxiapptec.com

The stability of a compound is determined by incubating it with liver microsomes and a necessary cofactor (e.g., NADPH for CYP-mediated reactions) and monitoring the decrease in the parent compound's concentration over time. researchgate.netspringernature.com From this data, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com A high intrinsic clearance value suggests that the compound is rapidly metabolized by the liver, which may lead to a short duration of action in vivo.

Below is an illustrative data table summarizing the results of a hypothetical metabolic stability assay for this compound in human liver microsomes, alongside common control compounds.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

|---|---|---|---|

| This compound (Test Compound) | 25 | 55.4 | Moderate |

| Verapamil (High Clearance Control) | 5 | 277.2 | High |

| Carbamazepine (Low Clearance Control) | > 60 | < 11.6 | Low |

This table presents hypothetical data for illustrative purposes.

Metabolite Profiling using Advanced Analytical Techniques

To identify and structurally elucidate the metabolites formed during biotransformation, advanced analytical techniques are employed. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification studies. jfda-online.comnih.govtechnologynetworks.com

The process begins with the incubation of the parent drug with a biological matrix, such as liver microsomes or hepatocytes. researchgate.net The resulting mixture is then separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), which separates the parent compound from its various metabolites based on their physicochemical properties. springernature.com

The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and its metabolites. jfda-online.com By comparing the m/z values of the metabolites to the parent drug, the type of metabolic modification (e.g., an increase of 16 Da suggests an oxidation) can be inferred.

Tandem mass spectrometry (MS/MS) is then used to fragment the individual metabolite ions. The resulting fragmentation pattern provides structural information that is crucial for pinpointing the exact site of metabolic modification on the molecule. nih.gov This detailed structural information is vital for constructing a comprehensive metabolic map.

The following table provides an example of how LC-MS/MS data might be presented for the hypothetical metabolites of this compound.

| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Modification |

|---|---|---|---|---|

| Parent | 5.2 | 192.1 | 175.1, 146.1, 118.1 | - |

| M1 | 4.5 | 208.1 | 191.1, 162.1, 134.1 | Hydroxylation (+16 Da) |

| M2 | 3.8 | 368.1 | 192.1 | Glucuronide Conjugate (+176 Da) |

| M3 | 4.1 | 234.1 | 192.1, 175.1 | Acetylation (+42 Da) |

This table presents hypothetical data for illustrative purposes.

Analytical Techniques for the Detection and Characterization of 6,8 Diamino 3,4 Dihydroquinolin 2 1h One

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two protons on the benzene (B151609) ring will likely appear as distinct signals due to the different electronic environments imparted by the two amino groups. The protons of the dihydroquinolinone core, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), would present as multiplets, likely in the range of 2.5-3.5 ppm. The protons of the two amino groups (NH₂) and the amide proton (NH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is anticipated to show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 160-175 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to the amino groups showing characteristic shifts. The two aliphatic carbons would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data (based on analogous structures):

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-5 | ~6.2-6.5 (d) | ~110-115 |

| H-7 | ~6.0-6.3 (d) | ~105-110 |

| C-4a | - | ~115-120 |

| C-8a | - | ~140-145 |

| C-6 | - | ~140-150 |

| C-8 | - | ~145-155 |

| CH₂-4 | ~2.5-2.8 (t) | ~30-35 |

| CH₂-3 | ~2.9-3.2 (t) | ~25-30 |

| C-2 (C=O) | - | ~170-175 |

| NH (amide) | ~8.0-9.0 (s, br) | - |

| NH₂ (at C6 & C8) | ~3.5-5.0 (s, br) | - |

Note: The data presented is hypothetical and based on the analysis of similar compounds. Actual chemical shifts may vary.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₁N₃O, the expected monoisotopic mass is approximately 177.0902 g/mol .

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like the target compound. In positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 178.0980. researchgate.net

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally determined mass would be compared to the calculated mass for C₉H₁₁N₃O to confirm the molecular formula with a high degree of confidence. researchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments could further be used to verify the structure by identifying characteristic losses of fragments such as NH₃ or CO.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M]⁺ | 177.0902 |

| [M+H]⁺ | 178.0980 |

| [M+Na]⁺ | 200.0799 |

Note: The presented m/z values are calculated based on the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the two primary amine (-NH₂) groups and the secondary amide (-NH-) group would give rise to N-H stretching vibrations in the region of 3200-3500 cm⁻¹. upm.edu.myresearchgate.net The carbonyl (C=O) group of the lactam ring would exhibit a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below this value. Bending vibrations for the N-H groups would be expected in the 1550-1650 cm⁻¹ region, potentially overlapping with the C=C aromatic ring stretching vibrations. upm.edu.my

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Medium - Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Note: The data is based on typical IR absorption frequencies for the respective functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophores of the substituted benzene ring. The presence of two amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted 3,4-dihydroquinolin-2(1H)-one.

While specific data for the target compound is not available, related diamino-substituted aromatic compounds show strong absorptions in the UV region. For example, 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives exhibit solid-state fluorescence, indicating significant electronic conjugation and absorption in the UV-Vis range. rsc.org It is anticipated that this compound would display at least two main absorption bands, corresponding to π→π* transitions of the aromatic system.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like the target molecule. Given the polar nature of the two amino groups and the amide functionality, a reversed-phase HPLC method would be most suitable for its analysis. researchgate.net

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the amino groups) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would typically be performed using a UV detector, set at one of the absorption maxima of the compound. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govmdpi.com

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Note: These are general conditions and would require optimization for the specific analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. In the context of this compound, TLC serves as a rapid and cost-effective method to monitor reaction progress during its synthesis and to assess the purity of the final product.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a liquid mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For aromatic amines like this compound, a variety of solvent systems can be employed. The polarity of the solvent system is adjusted to control the migration of the compound up the plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. acs.org It is dependent on the compound's structure, the nature of the stationary phase, and the composition of the mobile phase. For primary aromatic amines, the mobility on a silica gel plate is influenced by the polarity of the solvent. chemuniverse.com

Due to the colorless nature of this compound, visualization of the separated spots on the TLC plate requires specific techniques. Common non-destructive methods include exposure to ultraviolet (UV) light, which can reveal UV-active compounds as dark spots on a fluorescent background. nih.govyoutube.com Destructive methods involve spraying the plate with a chemical reagent that reacts with the amino groups to produce colored spots. vulcanchem.com Reagents such as ninhydrin (B49086) are excellent for detecting amino acids and primary amines, typically producing purple or pink spots upon heating. nih.govnih.gov Another common method is exposure to iodine vapor, which can form colored complexes with many organic compounds, appearing as brown or yellow-brown spots. nih.govyoutube.com

Below is a table summarizing hypothetical TLC conditions for the analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel G coated on glass plates researchgate.net |

| Mobile Phase (Solvent System) | A mixture of a non-polar and a polar solvent is typically used. The ratio is optimized to achieve an ideal Rf value (typically between 0.2 and 0.8). researchgate.net Example systems include: - Toluene : Diethylamine chemuniverse.com - Hexane : Ethyl Acetate researchgate.net - Dichloromethane : Methanol |

| Application | A dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) is spotted on the baseline of the TLC plate using a capillary tube. |

| Development | The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action. |

| Visualization | - UV Light (254 nm): The compound may appear as a dark spot if it is UV active. nih.gov - Iodine Vapor: The plate is placed in a chamber with iodine crystals. The compound may appear as a brown spot. nih.gov - Ninhydrin Stain: The plate is sprayed with a ninhydrin solution and heated. Primary amino groups will yield purple/pink spots. nih.govnih.gov - Cinnamaldehyde Reagent: Aromatic primary amines can produce a yellow color with this reagent. rochester.eduacs.org |

| Retention Factor (Rf) | The Rf value is calculated and compared with a reference standard for identification. The value depends on the specific solvent system used. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis is feasible, but often requires a derivatization step to enhance its volatility and thermal stability. molbase.comnih.gov

The high polarity of the amino groups in this compound can lead to poor chromatographic peak shape and thermal decomposition in the GC inlet. molbase.com Derivatization addresses this by replacing the active hydrogens on the amino groups with less polar functional groups. molbase.comnih.gov Common derivatization techniques for amines include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. molbase.comdoi.org TBDMS derivatives are known for their stability. doi.org

Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form an amide. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. nih.gov The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for the compound. nih.gov For amines, a common fragmentation pattern is alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. rsc.org

The GC-MS data for this compound would consist of a chromatogram showing the retention time of its derivative and a corresponding mass spectrum. The mass spectrum would show a molecular ion peak (or a prominent fragment ion like [M-57]+ for TBDMS derivatives) and a series of fragment ions that can be used to elucidate the structure of the molecule. doi.org

A summary of a potential GC-MS method for the analysis of this compound is presented in the table below.

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile). The reaction is typically heated to ensure complete derivatization. nih.govmolbase.com |

| GC Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). |

| Injector Temperature | Typically set between 250-300 °C to ensure complete vaporization of the derivatized analyte. |

| Oven Temperature Program | A temperature gradient is used to separate the components. For example, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min). acs.org |

| Carrier Gas | Helium at a constant flow rate. bldpharm.com |

| MS Ionization Mode | Electron Impact (EI) at 70 eV. |

| MS Analyzer | Quadrupole or Ion Trap. |

| Scan Range | A typical mass range would be from m/z 50 to 500 to capture the molecular ion and key fragments. |

| Data Analysis | The retention time and mass spectrum of the analyte are compared with those of a known standard or a spectral library for identification. |

Other Advanced Analytical Methods

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique primarily used for elemental analysis. acs.org It works by irradiating a sample with high-energy X-rays, causing the elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification. acs.org While XRF is not typically used to identify organic compounds directly, as it detects elements rather than molecular structures, it can be a valuable tool in studying the binding of small molecules to proteins.

The application of XRF in detecting the binding of a non-metal containing organic ligand like this compound to a protein is indirect. The principle relies on detecting changes in the elemental composition or environment of the protein upon ligand binding. One approach is to use a protein that contains a metal cofactor. The binding of the ligand near the metal center can sometimes be detected by subtle changes in the XRF signal of the metal, although techniques like X-ray Absorption Spectroscopy (XAS) are often more sensitive to changes in the metal's coordination environment.

A more direct, albeit still indirect, method involves monitoring the displacement of a metal ion or a metal-containing probe from the protein's binding site. In such a competitive binding assay, the protein is pre-incubated with a metal ion that has a known XRF signal and binds to the same site as this compound. Upon addition of the diamino-dihydroquinolinone, if it displaces the metal ion, a decrease in the metal's XRF signal would be observed, indicating a binding event.

Another advanced approach involves the use of fluorescent probes. While not strictly an XRF method, fluorescence-based techniques are often used in conjunction with structural methods. For instance, changes in protein fluorescence (e.g., from tryptophan residues) upon ligand binding can be monitored. nih.gov Alternatively, Förster Resonance Energy Transfer (FRET) can be employed, where a fluorescent donor is attached to the protein and a fluorescent acceptor is attached to the ligand (or vice versa). nih.gov Binding brings the donor and acceptor into close proximity, resulting in a measurable FRET signal.

The table below outlines a conceptual framework for using XRF in a competitive binding assay to detect the interaction of this compound with a target protein.

| Parameter | Description |

| Principle | Competitive displacement of a metal-containing probe from the protein binding site by this compound. |

| Protein Preparation | The target protein is purified and characterized. It should ideally have a known binding site for the ligand of interest. |

| Probe Selection | A metal ion or a small molecule containing a heavy atom (e.g., bromine or iodine) that binds to the same site as the ligand and has a distinct XRF signal. |

| XRF Measurement (Baseline) | An XRF spectrum of the protein-probe complex is acquired to establish the baseline signal of the probe. |

| Titration | Increasing concentrations of this compound are added to the protein-probe complex. |

| Binding Event Detection | A decrease in the intensity of the probe's characteristic XRF signal indicates that it has been displaced from the binding site by the diamino-dihydroquinolinone. |

| Data Analysis | The change in the XRF signal can be plotted against the concentration of the added ligand to estimate the binding affinity. |

Microanalytical Techniques (Elemental Analysis)

Microanalytical techniques, particularly elemental analysis, are crucial for the characterization of newly synthesized chemical compounds. For an organic molecule like this compound, elemental analysis provides the percentage composition of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This experimental data is then compared with the theoretically calculated elemental composition based on its molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C₉H₁₁N₃O. vulcanchem.com Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of C₉H₁₁N₃O is 177.20 g/mol . vulcanchem.com

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods. The oxygen content is usually determined by difference.

A close agreement between the experimentally determined percentages and the calculated theoretical values (typically within ±0.4%) is considered strong evidence for the structural integrity and purity of the synthesized compound. Any significant deviation may suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 61.00 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.26 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.72 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.03 |

| Total | 177.208 | 100.00 |

Future Research Directions and Applications of 6,8 Diamino 3,4 Dihydroquinolin 2 1h One Research

Development of Novel Therapeutic Agents

The 3,4-dihydroquinolin-2(1H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. bohrium.comnih.gov Derivatives of this core structure have been developed as potent agents for various diseases, suggesting a promising future for 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one as a foundational molecule for new drug discovery programs.

Research has demonstrated that substituted 3,4-dihydroquinolin-2(1H)-one analogs exhibit significant therapeutic potential, including:

Anticancer Activity: Certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, which is crucial for tumor growth. nih.govmdpi.com Others have been identified as potent inhibitors of aldose reductase (AKR1B1), an enzyme implicated not only in diabetic complications but also in cancer. nih.gov The development of quinolone derivatives that induce apoptosis and cell cycle arrest in cancer cells further underscores the potential of this scaffold in oncology. nih.govnih.gov

Antidiabetic Activity: Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as dual inhibitors targeting both AKR1B1 and Reactive Oxygen Species (ROS), addressing key pathways in the development of diabetic complications. nih.gov

Central Nervous System (CNS) Activity: Specific analogs have been investigated as novel antidepressants, acting as agonists for the σ receptor. acs.org

The presence of two primary amino groups on the 6,8-diamino derivative provides reactive sites for creating extensive libraries of new chemical entities. These amino groups can be readily functionalized through reactions like acylation, alkylation, and sulfonylation to modulate the compound's physicochemical properties, target affinity, and selectivity. Future work should focus on synthesizing such analogs and screening them against a wide range of therapeutic targets.

Table 1: Examples of Biologically Active 3,4-Dihydroquinolin-2(1H)-one Derivatives

| Derivative Class | Biological Target | Therapeutic Potential | Citation(s) |

| Substituted Analogues | VEGFR2 | Anticancer (Glioblastoma) | nih.govmdpi.com |

| Phenolic Derivatives | AKR1B1 / ROS | Diabetic Complications | nih.gov |

| Piperazinylalkyl Derivatives | σ Receptor | Antidepressant | acs.org |

| Sulfonamide Derivatives | Tubulin Polymerization | Anticancer |

Application in Chemical Synthesis and Material Chemistry

Beyond its therapeutic potential, this compound is a valuable building block for chemical synthesis and may possess properties relevant to material science. The dihydroquinolinone core is a versatile intermediate used in the construction of more complex heterocyclic systems. nih.gov

The dual amino functionalities of the 6,8-diamino variant make it a particularly attractive precursor. These groups can serve as nucleophilic handles or be converted into diazonium salts, enabling a wide array of subsequent chemical transformations. This versatility allows for its use in domino reactions, which are highly efficient processes for building molecular complexity from simple starting materials. nih.gov

Furthermore, the field of functional organic materials could benefit from investigating this compound. Diamino-substituted aromatic systems are known to exhibit interesting photophysical properties. For instance, derivatives of 3,6-diamino-7,8-dihydroisoquinoline have been shown to have tunable solid-state fluorescence. This suggests that this compound and its derivatives could be explored for applications as fluorescent probes, organic light-emitting diode (OLED) components, or chemosensors. Future research should characterize its absorption and emission spectra and investigate its potential for creating novel photoactive or electroactive materials.

Exploration of New Biological Targets and Mechanisms

While the broader class of quinolinones is known to interact with targets like VEGFR2, AKR1B1, and σ receptors, the specific substitution pattern of this compound could lead to novel biological activities or unique mechanisms of action. nih.govnih.govacs.org

Future research should aim to:

Deorphanize the Compound: A primary goal is to screen the compound against a wide panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify its primary interacting partners.

Investigate Novel Mechanisms: Quinolone-type compounds have been found to inhibit bacterial gyrase and topoisomerase IV, leading to an unexpected induction of cell envelope stress in Gram-negative bacteria. acs.org Investigating whether this compound shares this property could open a new avenue for developing antibiotics with novel mechanisms.

Create Hybrid Molecules: The structure can be combined with other pharmacophores to create hybrid compounds. nih.gov For example, linking it to a 1,2-dithiole-3-thione moiety, known for its anticancer properties, could result in a chimeric molecule with enhanced or synergistic activity. nih.gov

The unique electronic properties conferred by two electron-donating amino groups on the benzene (B151609) ring could significantly alter its interaction with protein targets compared to other substituted quinolinones, potentially leading to higher potency or a different selectivity profile.

Advanced Computational Design of Next-Generation Analogs

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. These methods should be central to the future exploration of this compound.

Key computational approaches include:

Molecular Docking and Dynamics: As successfully applied to other 3,4-dihydroquinolin-2(1H)-one analogs, molecular docking can predict the binding modes and affinities of the 6,8-diamino scaffold within the active sites of known and novel biological targets like VEGFR2. nih.govmdpi.com Molecular dynamics simulations can further refine these models, providing insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov This allows for the rational design of new derivatives with predicted improvements in efficacy.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs early in the design phase. mdpi.com This helps prioritize which compounds to synthesize and move forward, saving time and resources.

By using these computational strategies, researchers can rationally design next-generation analogs based on the 6,8-diamino core, optimizing for target potency, selectivity, and drug-like properties.

Methodological Advancements in Synthesis and Analysis